N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
CAS No.: 5351-13-3
Cat. No.: VC10532330
Molecular Formula: C15H16FNO2S
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5351-13-3 |
|---|---|
| Molecular Formula | C15H16FNO2S |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |
| Standard InChI Key | CTABIJPYCYSFTA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Introduction
N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that combines a sulfonamide group with a 2,4,6-trimethylbenzene ring and a 4-fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and structural features that enhance its stability and interaction with biological targets.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Biological Activity and Applications
Sulfonamides, including N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide, are known for their antimicrobial properties. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of the fluorine atom may enhance the compound's stability and binding affinity to target enzymes, making it more effective in its applications.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Fluorine Substituents |
|---|---|---|
| N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | 293.36 | 1 fluorine atom |
| N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide | 311.346 | 2 fluorine atoms |
| N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide | 392.4 | 1 fluorine atom |
This comparison highlights the structural differences among these compounds, which can influence their biological activities and chemical properties.
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